REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([N:14]([CH2:18][CH2:19]Cl)[CH2:15][CH2:16]Cl)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[C:21]([O:29][CH2:30][CH3:31])(=[O:28])[CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C)C=O>[CH2:30]([O:29][C:21]([C:22]1([C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH2:19][CH2:18][N:14]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:15][CH2:16]1)=[O:28])[CH3:31] |f:0.1.2,5.6|
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Name
|
|
Quantity
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79.22 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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47.5 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)N(CCCl)CCCl
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Name
|
|
Quantity
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30.62 g
|
Type
|
reactant
|
Smiles
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C(CC(=O)OCC)(=O)OCC
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Name
|
|
Quantity
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6.16 g
|
Type
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catalyst
|
Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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450 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
|
Type
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ADDITION
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Details
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The residue is treated with demineralized water (200 mL)
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Type
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EXTRACTION
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Details
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the aqueous layer is extracted with ethyl acetate (3×100 mL)
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Type
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WASH
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Details
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Combined organic layers are washed with brine (1×40 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulphate
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Type
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CUSTOM
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Details
|
Removal of solvent
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Type
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CUSTOM
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Details
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gives a viscous liquid which
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Type
|
CUSTOM
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Details
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is purified by column chromatography (silica gel 230-400 mesh, n-hexane:ethyl acetate 80:20)
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC(=O)C1(CCN(CC1)CC1=CC=CC=C1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |